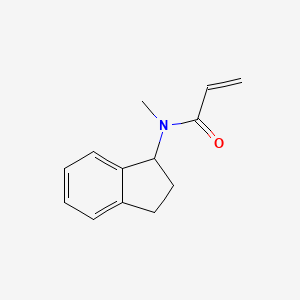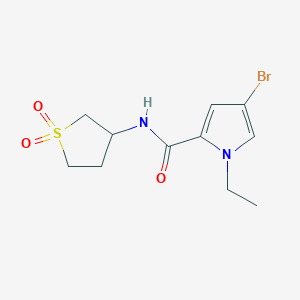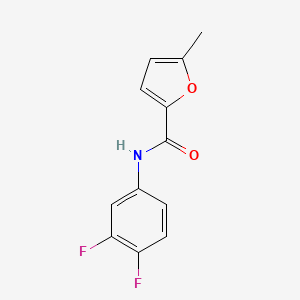![molecular formula C14H16ClNO5 B7556981 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid](/img/structure/B7556981.png)
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid, also known as XAV-939, is a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway. The Wnt/β-catenin pathway plays a crucial role in embryonic development, tissue homeostasis, and stem cell maintenance. Dysregulation of this pathway has been associated with numerous diseases, including cancer, neurodegenerative disorders, and osteoporosis.
Mechanism of Action
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid inhibits the Wnt/β-catenin pathway by targeting the tankyrase enzyme. Tankyrase is an enzyme that regulates the stability of the β-catenin protein, which is a key component of the Wnt/β-catenin pathway. This compound binds to the catalytic domain of tankyrase, leading to the degradation of β-catenin and the inhibition of the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In neurodegenerative disorders, this compound has been shown to promote neuronal differentiation, protect against neuronal death, and improve cognitive function. In osteoporosis, this compound has been shown to promote bone formation, prevent bone loss, and improve bone strength.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid is its potent inhibitory effect on the Wnt/β-catenin pathway, which makes it a valuable tool for studying the role of this pathway in various biological processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid. One direction is the development of more potent and selective tankyrase inhibitors. Another direction is the investigation of the role of the Wnt/β-catenin pathway in other diseases, such as metabolic disorders and cardiovascular diseases. Additionally, the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, could be explored for the treatment of cancer. Finally, the development of new formulations of this compound with improved solubility and bioavailability could expand its potential therapeutic applications.
Synthesis Methods
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid was first synthesized by Huang et al. in 2009. The synthesis involves a multi-step process starting from commercially available 7-chloro-1,3-benzodioxole. The final step involves the coupling of this compound with a tert-butyl ester to form this compound.
Scientific Research Applications
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and osteoporosis. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by suppressing the Wnt/β-catenin pathway. In neurodegenerative disorders, this compound has been shown to promote neuronal differentiation and protect against neuronal death. In osteoporosis, this compound has been shown to promote bone formation and prevent bone loss.
properties
IUPAC Name |
2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5/c1-3-4-14(2,13(18)19)16-12(17)8-5-9(15)11-10(6-8)20-7-21-11/h5-6H,3-4,7H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLPDSTYQRUNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)NC(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)




![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)

![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[Benzenesulfonyl(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556969.png)
![2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556974.png)